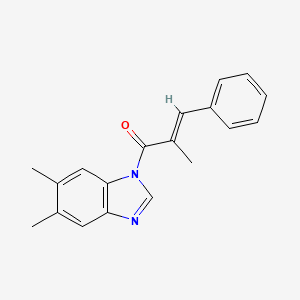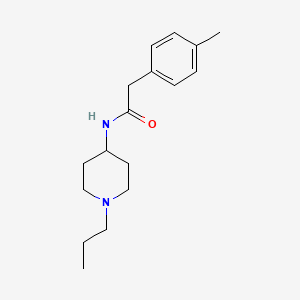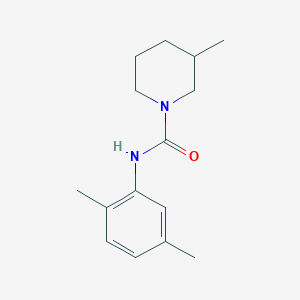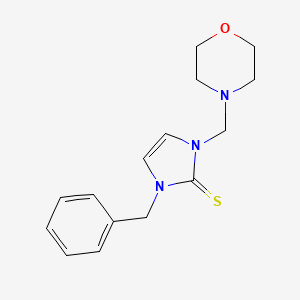
5,6-dimethyl-1-(2-methyl-3-phenylacryloyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dimethyl-1-(2-methyl-3-phenylacryloyl)-1H-benzimidazole, also known as DMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMBA is a benzimidazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research settings.
作用机制
5,6-dimethyl-1-(2-methyl-3-phenylacryloyl)-1H-benzimidazole is thought to exert its effects through the formation of DNA adducts, which can lead to mutations and ultimately the development of tumors. This compound has been shown to preferentially bind to guanine residues in DNA, leading to the formation of bulky adducts that can disrupt normal DNA replication and repair processes.
Biochemical and Physiological Effects:
In addition to its effects on DNA, this compound has also been shown to have a range of other biochemical and physiological effects. This compound has been shown to induce oxidative stress and inflammation, as well as alter the expression of various genes involved in cell proliferation and apoptosis.
实验室实验的优点和局限性
One advantage of using 5,6-dimethyl-1-(2-methyl-3-phenylacryloyl)-1H-benzimidazole in laboratory experiments is its ability to induce tumors in animal models, making it a valuable tool for studying cancer development and progression. However, this compound also has some limitations, including its potential toxicity and the fact that it may not accurately reflect the mechanisms of cancer development in humans.
未来方向
There are many potential future directions for research involving 5,6-dimethyl-1-(2-methyl-3-phenylacryloyl)-1H-benzimidazole. One area of interest is the development of new treatments for cancer that target the specific mechanisms by which this compound induces tumors. Additionally, researchers may continue to study the biochemical and physiological effects of this compound, in order to better understand its potential applications in various research settings. Finally, the development of new methods for synthesizing this compound may also be an area of future research, as this could lead to more efficient and cost-effective production of this compound.
合成方法
5,6-dimethyl-1-(2-methyl-3-phenylacryloyl)-1H-benzimidazole can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-3-phenylacrylic acid with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then further reacted with methyl iodide to yield this compound.
科学研究应用
5,6-dimethyl-1-(2-methyl-3-phenylacryloyl)-1H-benzimidazole has been studied for its potential applications in a variety of scientific research settings. One area of research in which this compound has been particularly promising is in the field of cancer research. This compound has been shown to induce tumors in various animal models, making it a valuable tool for studying the mechanisms of cancer development and progression.
属性
IUPAC Name |
(E)-1-(5,6-dimethylbenzimidazol-1-yl)-2-methyl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-10-17-18(11-14(13)2)21(12-20-17)19(22)15(3)9-16-7-5-4-6-8-16/h4-12H,1-3H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGWNXBLOZFFEZ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C(=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)/C(=C/C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isoxazol-3-ylethyl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5350461.png)
![3-(benzylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350465.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350472.png)

![3-methyl-8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5350485.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5350491.png)
![3-(allylthio)-6-(2-bromo-5-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350498.png)
![ethyl 1-{[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5350505.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5350512.png)
![methyl [5-(4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5350522.png)


![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5350545.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5350560.png)